5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring with specific functional groups that confer unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving multi-step organic reactions. The most common synthesis route includes the alkylation of 4-methylpyridin-2(1H)-one with 2-methylpentyl bromide, followed by amination to introduce the amino group at the 5-position of the pyridine ring.
This compound falls under the category of pyridinones, which are derivatives of pyridine containing a ketone functional group. It is classified as an amino-pyridinone due to the presence of both an amino group and a methylpentyl substituent on the pyridine ring.
The synthesis of 5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one typically involves:
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one has a complex structure characterized by:
Property | Value |
---|---|
Molecular Formula | C12H20N2O |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 5-amino-4-methyl-1-(2-methylpentyl)pyridin-2-one |
InChI | InChI=1S/C12H20N2O/c1-4-5... |
InChI Key | FJPCCYDPKOAAGU-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C)CN1C=C(C(=CC1=O)C)N |
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one can undergo several chemical reactions, including:
The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve desired outcomes.
The mechanism of action for 5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one involves its interaction with biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, influencing their function and potentially leading to therapeutic effects.
The compound is a solid at room temperature, though specific melting and boiling points may vary based on purity and environmental conditions.
Key chemical properties include:
Further analyses may include spectroscopy (NMR, IR) and crystallography to elucidate detailed structural information.
5-Amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one has several scientific applications:
This compound's unique structure and functional groups make it a versatile candidate for various applications across scientific disciplines.
The core structure is classified as a N-substituted 2-pyridinone, a heterocyclic scaffold featuring a six-membered ring with nitrogen at position 1 and a ketone at position 2. The systematic IUPAC name 5-amino-4-methyl-1-(2-methylpentyl)pyridin-2(1H)-one is derived through sequential substituent assignment:
Isomeric considerations include:
Table 1: Nomenclature Components of the Target Compound
Component | Position | Role in Nomenclature |
---|---|---|
Pyridin-2(1H)-one | Core | Parent heterocycle |
Amino group (-NH₂) | C5 | Primary substituent (prefix "5-amino") |
Methyl group (-CH₃) | C4 | Secondary substituent (prefix "4-methyl") |
2-Methylpentyl chain | N1 | Alkyl substituent on nitrogen (prefix "1-(2-methylpentyl)") |
The regiochemistry of substituents critically modulates electronic and steric properties:
Table 2: Physicochemical Impact of Substituent Positioning
Substituent | Position | Electronic Effect | Steric Effect (van der Waals radius, Å) | Lipophilicity Contribution (ΔlogP) |
---|---|---|---|---|
Methyl | C4 | +I (electron-donating) | 2.0 (moderate shielding) | +0.6 |
Amino | C5 | +R (resonance donation) | 1.5 (minimal) | -0.3 |
2-Methylpentyl | N1 | Inductive neutrality | 4.5 (high bulk) | +2.5 |
The target compound belongs to a nonsteroidal MR antagonist scaffold class pioneered by finerenone (Kerendia®). Key structural comparisons:
Table 3: Structural Comparison with Clinical MR Antagonists
Compound | Core Structure | N1 Substituent | Key Structural Features for MR Selectivity |
---|---|---|---|
Target Compound | 4-Methyl-5-amino-2(1H)-pyridinone | 2-Methylpentyl | Flexible alkyl chain; chiral center for stereo-specific binding |
Finerenone (BAY 94-8862) | 4-Methyl-5-amino-2(1H)-pyridinone | 4-Cyano-2-methoxyphenyl | Rigid aryl group; cyano H-bond acceptor |
Spironolactone (Steroidal) | Androstane backbone | C17α-thioester | Bulky lactone ring; irreversible binding |
Eplerenone (Steroidal) | Androstane backbone | C9α,C11α-epoxy; C17α-lactone | Epoxy group reduces off-target effects |
Activity Correlations:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0